molecular formula C20H25N3O B13146861 7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13146861
M. Wt: 323.4 g/mol
InChI Key: NKZFQPJMDQJSQL-UHFFFAOYSA-N
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Description

7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an adamantane group, a cyclopropyl group, and a triazolopyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Scientific Research Applications

7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound has been shown to bind to enzymes such as c-Met and VEGFR-2, inhibiting their activity.

    Pathways Involved: The compound affects pathways such as the MAPK/ERK pathway and the PI3K/AKT pathway, which are crucial for cell growth and survival.

Comparison with Similar Compounds

7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds:

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C20H25N3O/c1-2-16(1)17-10-23-12-21-22-19(23)6-18(17)24-11-20-7-13-3-14(8-20)5-15(4-13)9-20/h6,10,12-16H,1-5,7-9,11H2

InChI Key

NKZFQPJMDQJSQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C=NN=C3C=C2OCC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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